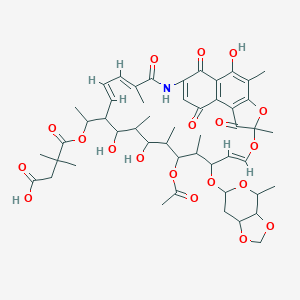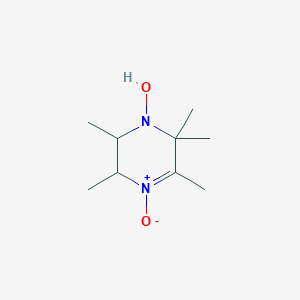
2,3,5,6,6-Pentamethyl-3,6-dihydro-1(2H)-pyrazinol 4-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5,6,6-Pentamethyl-3,6-dihydro-1(2H)-pyrazinol 4-oxide, also known as PDP, is a chemical compound that has been studied for its potential applications in scientific research. PDP is a highly stable and water-soluble compound that has shown promising results in a variety of research fields.
Mécanisme D'action
The mechanism of action of 2,3,5,6,6-Pentamethyl-3,6-dihydro-1(2H)-pyrazinol 4-oxide is not fully understood, but it is believed to involve the modulation of oxidative stress and inflammation. 2,3,5,6,6-Pentamethyl-3,6-dihydro-1(2H)-pyrazinol 4-oxide has been shown to increase the expression of antioxidant enzymes and reduce the production of reactive oxygen species, which may contribute to its neuroprotective and anti-tumor effects.
Effets Biochimiques Et Physiologiques
2,3,5,6,6-Pentamethyl-3,6-dihydro-1(2H)-pyrazinol 4-oxide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 2,3,5,6,6-Pentamethyl-3,6-dihydro-1(2H)-pyrazinol 4-oxide can increase the viability of neuronal cells and reduce the production of inflammatory cytokines. In vivo studies have shown that 2,3,5,6,6-Pentamethyl-3,6-dihydro-1(2H)-pyrazinol 4-oxide can improve cognitive function and reduce the size of tumors in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,3,5,6,6-Pentamethyl-3,6-dihydro-1(2H)-pyrazinol 4-oxide in lab experiments is its stability and water solubility, which makes it easy to work with and administer. Additionally, 2,3,5,6,6-Pentamethyl-3,6-dihydro-1(2H)-pyrazinol 4-oxide has been shown to have low toxicity and minimal side effects. However, one limitation of using 2,3,5,6,6-Pentamethyl-3,6-dihydro-1(2H)-pyrazinol 4-oxide in lab experiments is its high cost, which may limit its accessibility for some researchers.
Orientations Futures
There are several future directions for research on 2,3,5,6,6-Pentamethyl-3,6-dihydro-1(2H)-pyrazinol 4-oxide. One potential area of research is the development of new drugs based on the structure of 2,3,5,6,6-Pentamethyl-3,6-dihydro-1(2H)-pyrazinol 4-oxide. Additionally, further studies are needed to fully understand the mechanism of action of 2,3,5,6,6-Pentamethyl-3,6-dihydro-1(2H)-pyrazinol 4-oxide and its potential applications in treating neurodegenerative diseases and cancer. Finally, studies are needed to determine the optimal dosage and administration of 2,3,5,6,6-Pentamethyl-3,6-dihydro-1(2H)-pyrazinol 4-oxide for different applications.
Méthodes De Synthèse
2,3,5,6,6-Pentamethyl-3,6-dihydro-1(2H)-pyrazinol 4-oxide can be synthesized through a multi-step process involving the reaction of 2,3,5,6-tetramethylpyrazine with hydrogen peroxide and a catalyst. The resulting compound is then oxidized to produce 2,3,5,6,6-Pentamethyl-3,6-dihydro-1(2H)-pyrazinol 4-oxide. The synthesis method of 2,3,5,6,6-Pentamethyl-3,6-dihydro-1(2H)-pyrazinol 4-oxide is relatively simple and can be easily scaled up for large-scale production.
Applications De Recherche Scientifique
2,3,5,6,6-Pentamethyl-3,6-dihydro-1(2H)-pyrazinol 4-oxide has been studied for its potential applications in a variety of research fields, including neuroscience, cancer research, and drug development. In neuroscience, 2,3,5,6,6-Pentamethyl-3,6-dihydro-1(2H)-pyrazinol 4-oxide has been shown to have neuroprotective effects and may have potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, 2,3,5,6,6-Pentamethyl-3,6-dihydro-1(2H)-pyrazinol 4-oxide has been shown to have anti-tumor effects and may have potential applications in developing new cancer therapies. In drug development, 2,3,5,6,6-Pentamethyl-3,6-dihydro-1(2H)-pyrazinol 4-oxide has been used as a model compound for developing new drugs with similar properties.
Propriétés
Numéro CAS |
118176-36-6 |
|---|---|
Nom du produit |
2,3,5,6,6-Pentamethyl-3,6-dihydro-1(2H)-pyrazinol 4-oxide |
Formule moléculaire |
C9H18N2O2 |
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
4-hydroxy-2,3,5,5,6-pentamethyl-1-oxido-2,3-dihydropyrazin-1-ium |
InChI |
InChI=1S/C9H18N2O2/c1-6-7(2)11(13)9(4,5)8(3)10(6)12/h6-7,13H,1-5H3 |
Clé InChI |
FSBCMDYEKJICND-UHFFFAOYSA-N |
SMILES |
CC1C([N+](=C(C(N1O)(C)C)C)[O-])C |
SMILES canonique |
CC1C([N+](=C(C(N1O)(C)C)C)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



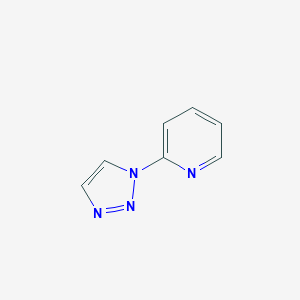
![8-[4-(2,3-Dihydro-1,4-benzodioxin-3-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B45761.png)
![Diethyl [(2-chloroethoxy)methyl]phosphonate](/img/structure/B45763.png)
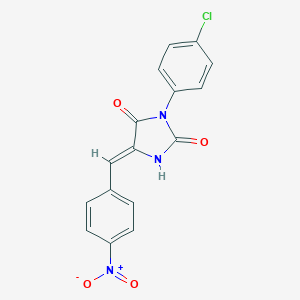
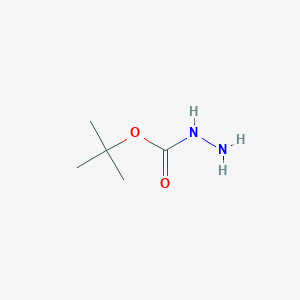
![4-[Bis(4-Fluorophenyl)methylene]piperidine hydrobromide](/img/structure/B45771.png)
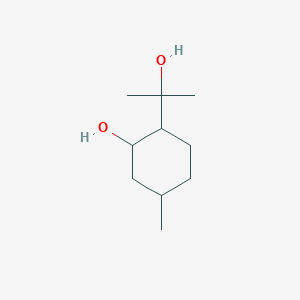
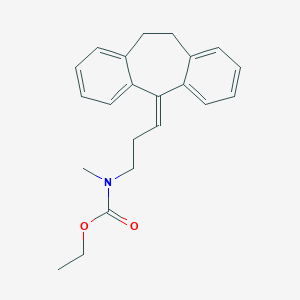



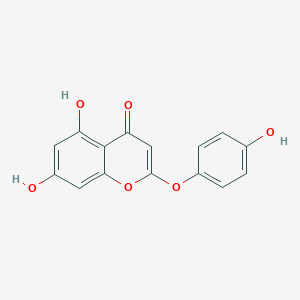
![N-[(1R,2R)-2-aminocyclopentyl]-N-(3,4-dichlorophenyl)propanamide](/img/structure/B45788.png)
